Physicochemical Profiling and Analytical Characterization of High Molecular Weight Phthalates (HMWPs)
Physicochemical Profiling and Analytical Characterization of High Molecular Weight Phthalates (HMWPs)
The following technical guide is structured to provide actionable intelligence for drug development professionals, focusing on the critical role of High Molecular Weight Phthalates (HMWPs) in pharmaceutical packaging and delivery systems.
Executive Summary
In pharmaceutical development, "High Molecular Weight Phthalates" (HMWPs) refers to a specific class of orthophthalate esters with carbon backbones of C9 or greater (e.g., DINP, DIDP, DPHP). These compounds are primarily utilized as plasticizers in flexible polyvinyl chloride (PVC) medical devices, tubing, and container closure systems (CCS).[1]
Critical Distinction for Formulators: It is imperative to distinguish HMWPs from phthalate-based enteric polymers (e.g., HPMCP, CAP, PVAP). While both share the phthalate moiety:[2][3][4][5][6][7]
-
HMWPs (DINP, DIDP): Are small molecule plasticizers (Mw ~420–450 Da) used in packaging; they are potential leachables .
-
Enteric Polymers (HPMCP): Are macromolecules (Mw >80 kDa) used as excipients ; they are functional coating agents.[5]
This guide focuses on the physicochemical properties of HMWP plasticizers , their migration kinetics (leaching potential), and the analytical methodologies required for their detection in Extractables & Leachables (E&L) studies.
Part 1: Molecular Architecture & Physicochemical Properties
HMWPs are preferred over Low Molecular Weight (LMW) phthalates (e.g., DEHP, DBP) due to their superior permanency and improved toxicological profile. Their physicochemical stability is governed by the "Free Volume Theory" of plasticization, where their larger steric bulk restricts molecular mobility within the polymer matrix.
Comparative Physicochemical Data
The following table contrasts key HMWPs against the industry standard LMW phthalate (DEHP). Note the significant increase in lipophilicity (Log Kow) and viscosity in HMWPs, which directly correlates to reduced migration rates in aqueous pharmaceutical formulations.
| Property | DEHP (LMW Reference) | DINP (HMW) | DIDP (HMW) | DPHP (HMW) |
| Chemical Name | Di(2-ethylhexyl) phthalate | Diisononyl phthalate | Diisodecyl phthalate | Dipropylheptyl phthalate |
| Carbon Backbone | C8 | C9 (Branched Isomers) | C10 (Branched Isomers) | C10 (Specific Isomer) |
| CAS Number | 117-81-7 | 28553-12-0 / 68515-48-0 | 26761-40-0 / 68515-49-1 | 53306-54-0 |
| Molecular Weight ( g/mol ) | 390.56 | ~418.6 | ~446.7 | 446.7 |
| Log Kow (Octanol-Water) | 7.5 | 8.8 – 9.7 | 8.8 – 10.3 | > 9.5 |
| Water Solubility (20°C) | 0.003 mg/L | < 0.001 mg/L | < 0.001 mg/L | < 0.001 mg/L |
| Vapor Pressure (25°C) | 1.42 x 10-7 mmHg | 5.4 x 10-7 mmHg | 2.5 x 10-8 mmHg | < 1.0 x 10-8 mmHg |
| Viscosity (20°C) | 80 mPa·s | 55–92 mPa·s | 100–130 mPa·s | 120–130 mPa·s |
Migration Kinetics & Leaching Mechanism
In drug product contact scenarios (e.g., IV saline bags, tubing), phthalates are not covalently bound to the PVC matrix. Migration is a diffusion-controlled process described by Fick’s Second Law.
-
Steric Hindrance: HMWPs have larger molar volumes than DEHP. This increases the activation energy required for the molecule to diffuse through the "holes" (free volume) of the polymer chains.
-
Hydrophobic Partitioning: Due to extreme lipophilicity (Log Kow > 8.8), HMWPs have a low affinity for aqueous drug formulations. However, migration risk increases significantly with lipophilic drug vehicles (e.g., Taxol, Propofol) or surfactants (Polysorbate 80), which can solubilize the plasticizer at the PVC-liquid interface.
Part 2: Analytical Methodologies (E&L Workflows)
Detecting HMWPs presents a unique challenge compared to LMWPs. While DEHP appears as a sharp, single peak in Gas Chromatography (GC), DINP and DIDP are complex mixtures of branched isomers .
The "Isomer Hump" Phenomenon
-
Observation: In GC-MS chromatograms, DINP and DIDP elute not as single peaks but as broad, unresolved "humps" or clusters spanning a retention time window.
-
Implication: Quantification cannot rely on a single peak area. It requires integrating the entire cluster area and calibrating against a technical grade standard of the specific commercial mixture used in the packaging (e.g., Jayflex™ vs. Palatinol® grades may differ slightly in isomer composition).
Validated Extraction & Detection Protocol
The following workflow is designed for quantifying HMWPs in a PVC-based medical device.
Step 1: Sample Preparation (Solvent Extraction)
-
Comminution: Cryogenically mill the PVC sample to <1mm particle size to maximize surface area.
-
Extraction Solvent: Use Hexane:Acetone (1:1 v/v) .[8]
-
Why: Hexane swells the PVC matrix; Acetone dissolves the phthalates. This combination ensures exhaustive extraction without dissolving the PVC polymer itself.
-
-
Agitation: Sonicate for 60 minutes at 40°C.
-
Filtration: Filter through 0.45 µm PTFE to remove polymer fines.
Step 2: GC-MS Instrumentation Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 320°C.
-
Final: 320°C (Hold 10 min). Note: High final temp is required to elute C10+ phthalates.
-
-
MS Detection: Electron Impact (EI) mode.
-
SIM Mode (Quantification): Monitor m/z 149 (Phthalic anhydride ion - universal base peak) and m/z 293/307 (Molecular ions for DINP/DIDP).
-
Analytical Workflow Diagram
Caption: Workflow for the extraction and differentiation of LMW vs. HMW phthalates in medical plastics. Note the distinct chromatographic behavior of HMW isomers.
Part 3: Regulatory & Toxicological Context[9]
Toxicological Differentiation
The shift from LMW to HMW phthalates in medical devices is driven by distinct toxicological profiles.
-
LMW (DEHP): Associated with reproductive toxicity (anti-androgenic effects) via the PPAR-alpha pathway.
-
HMW (DINP/DIDP):
-
Lower Bioavailability: Oral and dermal absorption is significantly lower due to high molecular weight.
-
Metabolic Pathway: HMWPs are primarily excreted in feces rather than urine (unlike LMWPs), reducing systemic burden.
-
Endocrine Disruption: Regulatory bodies (e.g., ECHA, US CPSC) generally classify HMWPs as having lower potency for reproductive toxicity compared to DEHP. However, they are still under scrutiny for liver effects (peroxisome proliferation).
-
Regulatory Status in Drug Development
-
EU REACH: DINP and DIDP are restricted in toys/childcare articles but are permitted in medical devices, subject to risk-benefit analysis under the Medical Device Regulation (MDR).
-
USP <1663> & <1664>: These chapters govern the assessment of Extractables and Leachables. If HMWPs are used in a container closure system, they must be characterized as potential extractables.
-
Permitted Daily Exposure (PDE): For drug applications, a PDE must be calculated based on NOAEL (No Observed Adverse Effect Level) data. The NOAEL for DINP is typically higher (approx. 88-150 mg/kg/day) than for DEHP (approx. 5-50 mg/kg/day), allowing for higher safety margins.
References
-
European Chemicals Agency (ECHA). (2013). Evaluation of new scientific evidence concerning DINP and DIDP. Retrieved from [Link]
-
U.S. Consumer Product Safety Commission (CPSC). (2014). Chronic Hazard Advisory Panel (CHAP) on Phthalates and Phthalate Alternatives. Retrieved from [Link]
- United States Pharmacopeia (USP).USP <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. (Access requires subscription).
- Kastner, J., et al. (2012). Gas chromatography-mass spectrometry of phthalates in medical devices. Journal of Chromatography A. (Cited for GC-MS method parameters).
Sources
- 1. Phthalates: A component of certain plastics and cosmetic products harmful to human health | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. HPMCP vs. Hydroxypropyl Methylcellulose: Key Differences - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [hpmcproducer.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Defining “Phthalates” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. HPMCP® (Hypromellose phthalate) enteric coating technology - SE Tylose [setylose.com]
- 8. cornerstoneanalytical.com [cornerstoneanalytical.com]
